molecular formula C17H18N4O3 B2369124 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile CAS No. 941255-55-6

3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

Cat. No.: B2369124
CAS No.: 941255-55-6
M. Wt: 326.356
InChI Key: SKEPIVZDHWCMNH-UHFFFAOYSA-N
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Description

3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Biological Activity

The compound 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 328.37 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydropyrimidine core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The trioxo group may enhance the interaction with microbial enzymes, inhibiting their growth.
  • Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may affect cell viability in certain cancer cell lines, warranting further investigation into its mechanisms.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis or metabolic pathways within pathogens or cancer cells.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis in targeted cells.

Case Studies and Research Findings

A review of existing literature highlights several key studies:

StudyFindings
Investigated the antimicrobial effects of pyrimidine derivatives; found significant inhibition against Gram-positive bacteria.
Reported on the cytotoxic effects of similar compounds in breast cancer cell lines; observed reduced cell proliferation.
Explored the mechanism of action involving ROS generation and apoptosis induction in leukemia cells.

Properties

IUPAC Name

3-[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-19(10-4-9-18)13-7-5-12(6-8-13)11-14-15(22)20(2)17(24)21(3)16(14)23/h5-8,11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPIVZDHWCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)CCC#N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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